molecular formula C18H28N2O B14570004 1,1'-[(3-Methoxyphenyl)methylene]dipiperidine CAS No. 61456-44-8

1,1'-[(3-Methoxyphenyl)methylene]dipiperidine

Cat. No.: B14570004
CAS No.: 61456-44-8
M. Wt: 288.4 g/mol
InChI Key: VLQFNHBLLCNSKO-UHFFFAOYSA-N
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Description

1,1’-[(3-Methoxyphenyl)methylene]dipiperidine is an organic compound that features a methoxyphenyl group attached to a dipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine typically involves the reaction of 3-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two piperidine rings.

Industrial Production Methods

In an industrial setting, the production of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Methoxyphenyl)methylene]dipiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1,1’-[(3-Methoxyphenyl)methylene]dipiperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-[(3-Methoxyphenyl)methylene]dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(3-Methoxyphenyl)methylene]bis(piperidine)
  • 3-Methoxyphencyclidine
  • 1-(3-Methoxyphenyl)ethylamine

Uniqueness

1,1’-[(3-Methoxyphenyl)methylene]dipiperidine is unique due to its specific structural features, such as the methoxyphenyl group and the methylene bridge connecting the piperidine rings. These features confer distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

61456-44-8

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-[(3-methoxyphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C18H28N2O/c1-21-17-10-8-9-16(15-17)18(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15,18H,2-7,11-14H2,1H3

InChI Key

VLQFNHBLLCNSKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

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